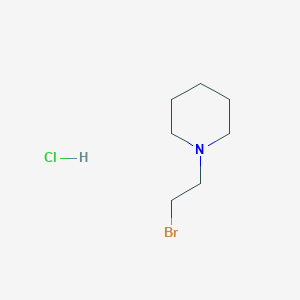
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate
Descripción general
Descripción
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate, also known as EMIC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMIC is a derivative of isoniazid, a drug commonly used to treat tuberculosis. However, EMIC has shown promise as a research tool due to its ability to inhibit the activity of a specific enzyme, histone deacetylase 6 (HDAC6), which is involved in various cellular processes.
Mecanismo De Acción
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate inhibits HDAC6 by binding to its active site and preventing it from deacetylating its target proteins. HDAC6 is involved in various cellular processes, including protein degradation, cell motility, and immune response. By inhibiting HDAC6, this compound can alter these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. HDAC6 inhibition by this compound has been shown to increase the acetylation of proteins involved in protein degradation, leading to increased protein degradation and clearance of misfolded proteins. This compound has also been shown to enhance the immune response against cancer cells by increasing the expression of immune-related genes. In animal models, this compound has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2,6-bis(methylcarbamoyl)isonicotinate in lab experiments is its specificity for HDAC6. This allows researchers to study the effects of HDAC6 inhibition without affecting other HDAC enzymes. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the cost of this compound can be a limiting factor for some researchers.
Direcciones Futuras
There are several future directions for research on Ethyl 2,6-bis(methylcarbamoyl)isonicotinate and HDAC6 inhibition. One area of interest is the potential use of HDAC6 inhibitors in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to understand the specific mechanisms by which HDAC6 inhibition has therapeutic effects in different diseases. Finally, the development of more potent and stable HDAC6 inhibitors, including this compound derivatives, could lead to new therapeutic options for various diseases.
Aplicaciones Científicas De Investigación
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate has been studied for its potential applications in various areas of scientific research, including cancer, neurodegenerative diseases, and infectious diseases. HDAC6 inhibition has been shown to have anti-tumor effects by promoting the degradation of misfolded proteins and enhancing the immune response against cancer cells. In neurodegenerative diseases, HDAC6 inhibition has been shown to improve the clearance of misfolded proteins and reduce inflammation. In infectious diseases, this compound has been shown to inhibit the replication of viruses such as dengue and Zika.
Propiedades
IUPAC Name |
ethyl 2,6-bis(methylcarbamoyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(18)7-5-8(10(16)13-2)15-9(6-7)11(17)14-3/h5-6H,4H2,1-3H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREMPYHWKXOGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C(=O)NC)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)






![2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde](/img/structure/B3319089.png)


![(2S)-2-[3-(tert-Butyldiphenylsilyloxy)propyl]oxirane](/img/structure/B3319103.png)
![(1S,9S)-9-[[(R)-1-Ethoxycarbonyl-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid](/img/structure/B3319110.png)

